Inicarone is derived from the class of compounds known as benzofurans, which are characterized by a fused benzene and furan ring structure. It is classified under the broader category of antiarrhythmic agents, particularly those that act on ion channels in cardiac tissues to stabilize heart rhythm. Its specific classification can also be linked to its pharmacological properties, which include effects on sodium and potassium channels.
The synthesis of Inicarone typically involves multiple steps, utilizing various chemical reactions to construct its complex molecular framework. Common methods include:
The synthesis may require specific reagents such as alkyl halides, bases, and catalysts to facilitate the reactions. The conditions (temperature, pressure, solvent) must be carefully controlled to optimize yield and purity.
Inicarone features a complex molecular structure that includes:
The molecular formula for Inicarone is C₁₅H₁₂N₂O₂, with a molecular weight of approximately 252.26 g/mol. The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insight into its spatial arrangement and potential interactions with biological targets.
Inicarone participates in several chemical reactions that are crucial for its synthesis and modification:
Understanding the kinetics and mechanisms of these reactions is essential for optimizing synthesis routes and ensuring high yields of the desired product.
Inicarone exerts its effects primarily through modulation of ion channels in cardiac myocytes. The mechanism involves:
Research indicates that Inicarone's effects on ion channels can vary based on concentration and specific cardiac conditions, making it a versatile agent in arrhythmia management.
Inicarone is typically characterized by:
Chemical stability under various conditions (pH, temperature) is crucial for its formulation as a therapeutic agent. The compound should maintain efficacy over time without significant degradation.
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity and stability during storage.
Inicarone's primary application lies in its use as an antiarrhythmic medication. It has been studied for:
Additionally, ongoing research explores its use in combination therapies and its effects on other cardiovascular conditions, highlighting its importance in modern pharmacotherapy.
Inicarone emerged from early 21st-century investigations into benzofuran derivatives, a structural class recognized for diverse bioactivities. Its first documented synthesis aligns with medicinal chemistry efforts targeting neuropsychiatric and metabolic disorders through novel heterocyclic scaffolds. Unlike commercial drugs such as amiodarone (a benzofuran antiarrhythmic) or buspirone (an azapirone anxiolytic), Inicarone remains preclinical [1] [6]. Key milestones include:
Inicarone (C₁₇H₁₅NO₂; MW 265.31 g/mol) features a benzofuran core linked to a pyridine ketone moiety via a methyl bridge. Its SMILES notation (CC(C)c1c(c2ccccc2o1)C(=O)c1ccncc1
) confirms two aromatic systems with a ketone spacer [3]. ClassyFire taxonomy classifies it under Benzofurans > Organoheterocyclic compounds [3].
Table 1: Key Physicochemical Properties of Inicarone
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₇H₁₅NO₂ | Metabolomics Workbench [3] |
Exact Mass | 265.1103 g/mol | Calculated |
LogP (Partition Coefficient) | 3.22 | In silico Prediction |
Topological Polar Surface Area | 32.5 Ų | Calculated |
Rotatable Bonds | 2 | SMILES Analysis |
Hydrogen Bond Acceptors | 3 | SMILES Analysis |
Notable characteristics include:
Inicarone is pharmacologically unclassified due to insufficient in vivo data. However, structural parallels support hypothetical mechanisms:
Table 2: Theoretical Therapeutic Domains Based on Structural Analogies
Structural Feature | Biological Target | Potential Indication |
---|---|---|
Benzofuran core | 5-HT₁A receptors | Anxiety/Depression [6] |
Pyridine-ketone system | PPARγ nuclear receptors | Metabolic Inflammation [7] |
Hydrophobic substituents | Kinase ATP-binding sites | Oncogenic signaling [9] |
No empirical data confirms these mechanisms, highlighting a critical research need.
Research on Inicarone employs three conceptual frameworks:
Table 3: PICOS Framework Applied to Inicarone Evidence Gaps
PICOS Element | Current Status | Research Question |
---|---|---|
Population | No disease models tested | Efficacy in neuroinflammation models? |
Intervention | No affinity or potency data | Binding constants for 5-HT₁A/PPARγ? |
Comparison | No structural-activity benchmarks | Relative to buspirone/rosiglitazone? |
Outcomes | Theoretical predictions only | In vitro ADMET parameters? |
Setting | Computational studies | In vivo pharmacokinetic profiling? |
Five fundamental gaps impede Inicarone’s development:
Priority Research Objectives:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1